4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C13H12N4O2 and a molecular weight of 256.265 g/mol. This compound features a benzodiazole ring fused with a morpholine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1H-1,3-benzodiazole-5-carboxylic acid with morpholine-3-carbonitrile under specific conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the nitrile group to form carboxylic acids.
Scientific Research Applications
4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar compounds to 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile include:
1H-1,3-benzodiazole-5-carboxylic acid: Shares the benzodiazole core but lacks the morpholine and nitrile groups.
Morpholine-3-carbonitrile: Contains the morpholine and nitrile groups but lacks the benzodiazole ring.
Benzimidazole derivatives: These compounds have a similar benzene-fused imidazole ring and exhibit comparable biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3H-benzimidazole-5-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-6-10-7-19-4-3-17(10)13(18)9-1-2-11-12(5-9)16-8-15-11/h1-2,5,8,10H,3-4,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIXVRBJVGRWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC3=C(C=C2)N=CN3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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